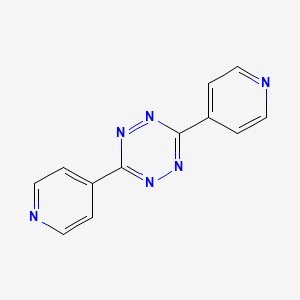

N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine, also known as CMTD, is an important chemical compound used in a variety of scientific research applications. It is a highly versatile compound, with many potential uses in a range of areas, including synthetic organic chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Urease Inhibition

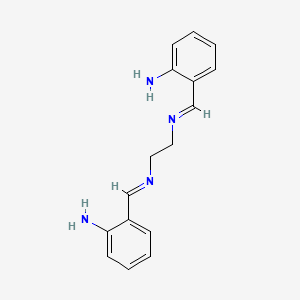

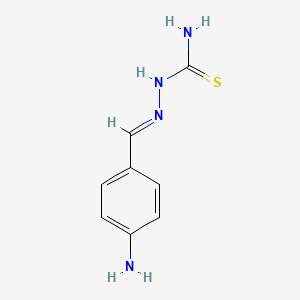

N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine: has been studied for its potential as a urease inhibitor . Urease is an enzyme that can cause various health issues, such as kidney stones and peptic ulcers. Compounds with a thiourea skeleton, similar to the one , have shown potent inhibitory activity against urease, suggesting potential pharmaceutical applications .

Antibacterial Activity

The compound’s derivatives have been synthesized and evaluated for their antibacterial properties . Specifically, they have been tested against bacteria like Staphylococcus aureus and Chromobacterium violaceum, indicating its potential use in developing new antibacterial agents .

Pharmaceutical Chemistry

In pharmaceutical chemistry, the thiourea skeleton —which is structurally related to N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine —plays a crucial role. It is involved in the synthesis of various drugs, including those with anti-inflammatory and antimicrobial properties. This suggests that the compound could be a key intermediate in drug development .

Organic Synthesis

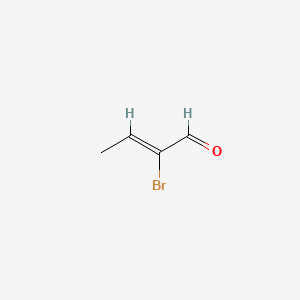

The compound serves as a precursor in organic synthesis , particularly in the Hantzsch thiazole synthesis. This reaction is significant for creating thiazole derivatives, which are important in the development of various drugs .

Computational Chemistry

N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine: and its derivatives can be used in computational chemistry studies to model interactions with biological targets, predict biological activity, and design new compounds with desired properties .

Enzyme Inhibitory Activity

The compound has been characterized for its enzyme inhibitory activity , particularly against jack bean urease. This activity is measured by the compound’s ability to inhibit the enzyme, which is a critical factor in drug design for diseases related to urease activity .

Drug Discovery

This compound is involved in the drug discovery process, where it can be used to synthesize novel compounds with potential therapeutic effects. Its structural features make it a valuable scaffold for creating new molecules that can be tested for various biological activities .

Chemical Education

Lastly, N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine can be used in chemical education to demonstrate principles of medicinal chemistry and drug design. Its applications in urease inhibition and antibacterial activity provide practical examples of how chemical compounds are developed and tested for medical use .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with enzymes such as enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis and Corticosteroid 11-beta-dehydrogenase isozyme 1 in humans . These enzymes play crucial roles in bacterial fatty acid synthesis and steroid hormone biosynthesis, respectively.

Mode of Action

Based on its structural similarity to other compounds, it may inhibit the activity of its target enzymes, leading to disruption of essential biochemical processes .

Biochemical Pathways

The compound’s interaction with its targets can affect multiple biochemical pathways. For instance, inhibition of Enoyl-[acyl-carrier-protein] reductase [NADH] can disrupt fatty acid synthesis in bacteria, affecting their growth and survival . Similarly, inhibition of Corticosteroid 11-beta-dehydrogenase isozyme 1 can alter steroid hormone levels in humans, potentially affecting a range of physiological processes .

Pharmacokinetics

Similar compounds have been shown to have variable absorption and distribution profiles, protein binding characteristics, and routes of elimination .

Result of Action

The molecular and cellular effects of the compound’s action would likely depend on its specific targets and the biochemical pathways it affects. Potential effects could include disruption of bacterial growth and survival, alteration of steroid hormone levels, and potential impacts on human health and disease .

Propiedades

IUPAC Name |

2-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN5/c1-6-7(11)3-2-4-8(6)15-10-14-5-13-9(12)16-10/h2-5H,1H3,(H3,12,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWGUTRJUZSEQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=NC=NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424201 |

Source

|

| Record name | N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine | |

CAS RN |

879624-53-0 |

Source

|

| Record name | N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzenecarbaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B1276442.png)